molecular formula C7H9N3O2 B13148273 1-(3-Nitropyridin-4-yl)ethanamine

1-(3-Nitropyridin-4-yl)ethanamine

Cat. No.: B13148273
M. Wt: 167.17 g/mol
InChI Key: XIWJOYFSQPVCHT-UHFFFAOYSA-N
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Description

1-(3-nitro-4-pyridinyl)ethanamine , is a chemical compound with the molecular formula C₇H₈N₂O₂. It consists of a pyridine ring substituted with a nitro group (NO₂) at the 3-position and an amino group (NH₂) at the ethyl side chain. The compound’s systematic name reflects its structure: it is an amine derivative of 3-nitropyridine.

Preparation Methods

The synthetic routes to prepare 1-(3-Nitropyridin-4-yl)ethanamine involve the following steps:

    Nitration of Pyridine: The starting material is pyridine, which undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces the nitro group at the 3-position of the pyridine ring.

    Reduction of Nitro Group: The resulting 3-nitropyridine is then reduced to the corresponding amine using a reducing agent (e.g., hydrogen gas over a metal catalyst). This step replaces the nitro group with an amino group, yielding this compound.

Chemical Reactions Analysis

1-(3-Nitropyridin-4-yl)ethanamine can participate in various chemical reactions:

    Reduction: The nitro group can be selectively reduced to an amino group using hydrogenation or other reducing agents.

    Acid-Base Reactions: The compound can act as a weak base due to the amino group.

Common reagents include reducing agents (such as palladium on carbon), acids, and bases. Major products depend on the specific reaction conditions and substituents introduced.

Scientific Research Applications

1-(3-Nitropyridin-4-yl)ethanamine finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of other compounds.

    Biological Studies: Scientists investigate its interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

While 1-(3-Nitropyridin-4-yl)ethanamine is unique due to its specific substitution pattern, similar compounds include other pyridine derivatives with amino or nitro groups.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1-(3-nitropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H9N3O2/c1-5(8)6-2-3-9-4-7(6)10(11)12/h2-5H,8H2,1H3

InChI Key

XIWJOYFSQPVCHT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1)[N+](=O)[O-])N

Origin of Product

United States

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